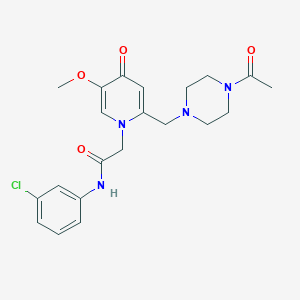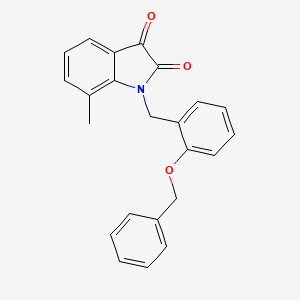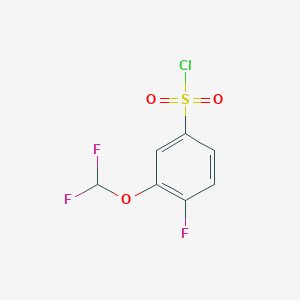
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O5S2 and its molecular weight is 524.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibitory Potential
- Research has shown that certain sulfonamides with benzodioxane and acetamide moieties, similar in structure to the compound , exhibit substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. These findings are supported by both in vitro and in silico studies (Abbasi et al., 2019).
Antimicrobial and Antienzymatic Activity
- A study on derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide, similar to the compound of interest, reported good inhibitory activity against certain strains of gram-negative bacteria and low potential against lipoxygenase (LOX) enzyme. This research is significant for understanding the antimicrobial and antienzymatic potential of these compounds (Nafeesa et al., 2017).
Photodynamic Therapy Application
- In another study, the compound's derivatives were found to have properties suitable for photodynamic therapy, particularly for cancer treatment. This is due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms (Pişkin et al., 2020).
Anticonvulsant Agents
- The compound has been studied in the context of anticonvulsant activity. New derivatives were synthesized and tested in vivo, showing moderate anticonvulsant activity. These findings are crucial for developing new therapeutic agents for seizure disorders (Severina et al., 2020).
Anticancer Activity
- Some derivatives of this compound demonstrated anticancer activity against various human cancer cell lines, including breast adenocarcinoma and cervical carcinoma, suggesting potential use in cancer therapy (Zyabrev et al., 2022).
Antitumor and Antiviral Activities
- New derivatives were synthesized and evaluated for antitumor and antiviral activities. Select compounds showed selective inhibition of leukemia cell lines and activity against specific virus strains, highlighting their potential in treating cancer and viral infections (Havrylyuk et al., 2013).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide' involves the synthesis of the intermediate compounds, which are then coupled to form the final product. The key steps in the synthesis pathway include the synthesis of the pyrimidine intermediate, the sulfonamide intermediate, and the final coupling reaction.", "Starting Materials": [ "4-bromobenzenesulfonyl chloride", "2-thiouracil", "3-methoxybenzylamine", "acetic anhydride", "triethylamine", "sodium bicarbonate", "N,N-dimethylformamide", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Synthesis of 5-(4-bromophenylsulfonyl)-2-thiouracil by reacting 4-bromobenzenesulfonyl chloride with 2-thiouracil in the presence of triethylamine and N,N-dimethylformamide.", "Step 2: Synthesis of 5-(4-bromophenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol by reacting 5-(4-bromophenylsulfonyl)-2-thiouracil with sodium bicarbonate in water.", "Step 3: Synthesis of 2-((5-((4-bromophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide by reacting 5-(4-bromophenylsulfonyl)-6-oxo-1,6-dihydropyrimidine-2-thiol with 3-methoxybenzylamine and acetic anhydride in the presence of triethylamine and ethyl acetate." ] } | |
Numéro CAS |
899548-36-8 |
Formule moléculaire |
C20H18BrN3O5S2 |
Poids moléculaire |
524.4 |
Nom IUPAC |
2-[[5-(4-bromophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C20H18BrN3O5S2/c1-29-15-4-2-3-13(9-15)10-22-18(25)12-30-20-23-11-17(19(26)24-20)31(27,28)16-7-5-14(21)6-8-16/h2-9,11H,10,12H2,1H3,(H,22,25)(H,23,24,26) |
Clé InChI |
MVZBVRLRNMPWSA-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


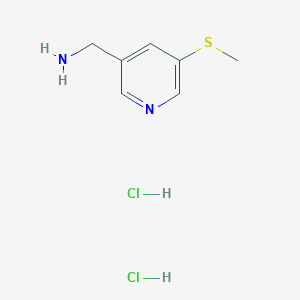
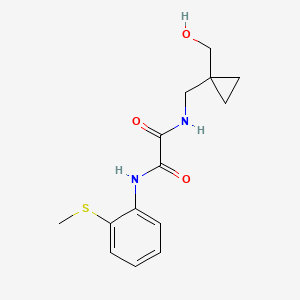
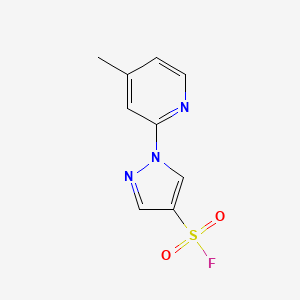
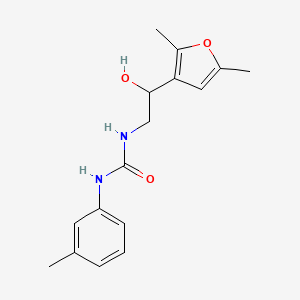

![[1-Methyl-5-(3-methylbutoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2422193.png)
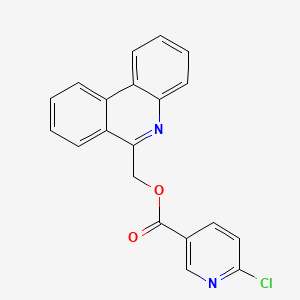
![2-(Phenylmethoxycarbonylamino)-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B2422195.png)
